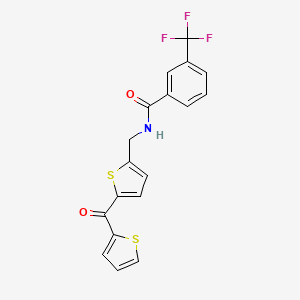

![molecular formula C8H10O4 B2397721 双环[3.1.0]己烷-1,5-二羧酸 CAS No. 2958-66-9](/img/structure/B2397721.png)

双环[3.1.0]己烷-1,5-二羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

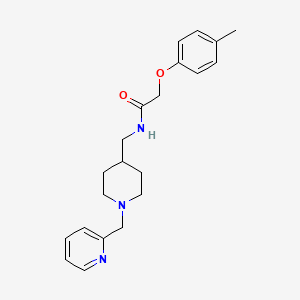

“Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid” is a chemical compound with the CAS Number: 2958-66-9 . It has a molecular weight of 170.17 .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Chemical Reactions Analysis

The reaction of cyclopropenes with aminocyclopropanes in the synthesis of bicyclo[3.1.0]hexanes was found to be highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .科学研究应用

构象分析和生物活性

双环[3.1.0]己烷衍生物,包括那些含有氮、氧或硫原子的衍生物,已被确定为具有多种生物活性的低分子核结构。它们被用作核苷构建单元的构象锁定类似物,并在其他各种应用中用作构建单元。这些化合物在天然化合物合成、生物活性化合物、新型材料和催化剂中都有应用。例子包括脯氨酸代谢抑制剂甲烷脯氨酸和抗生素 trovafloxacin 的成分 3-氮杂双环[3.1.0]己-6-胺。据报道,这些化合物的衍生物是有效的代谢型谷氨酸受体拮抗剂或激动剂 (Jimeno 等人,2011)。

合成和药理学

双环[3.1.0]己烷环的化学修饰导致发现了新型的代谢型谷氨酸受体 2 (mGluR2) 拮抗剂。这包括 3-烷氧基-2-氨基双环[3.1.0]己烷-2,6-二羧酸等衍生物,它们对 mGluR2 受体表现出高亲和力和有效的拮抗活性 (Yasuhara 等人,2006)。

化学转化和合成

双环[3.1.0]己环-2-酮已转化为多种双环[2.1.0]戊烷-2-羧酸的酰胺和酯,展示了其在化学转化中的多功能性。这涉及环收缩和 Baeyer-Villiger 反应等过程,表明其在合成化学中的实用性 (Brook & Brophy,1985)。

分子内环丙烷化

以分子内环丙烷化为关键步骤,已实现了双环[3.1.0]己烷羧酸衍生物的对映选择性合成。这突出了其在对映体纯化合物合成中的重要性 (Yoshikawa 等人,2004)。

催化异构化

由阳离子三苯基膦金 (I) 络合物催化的 1,5-烯炔环异构化可以产生双环[3.1.0]己烯。这个过程允许产生一系列双环[3.1.0]己烷结构,展示了该化合物在催化转化中的作用 (Luzung 等人,2004)。

安全和危害

未来方向

Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . The synthesis of polysubstituted bicyclo[2.1.1]hexanes has been reported, which opens up many new opportunities for molecular design . The use of photochemistry to access new building blocks via [2 + 2] cycloaddition has been disclosed, which can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

作用机制

Target of Action

Similar compounds have been found to interact with various receptor subtypes

Mode of Action

It’s possible that the compound interacts with its targets in a manner similar to other bicyclic structures, which often involve non-covalent interactions . More research is required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Bicyclic structures like this one are often incorporated into bio-active compounds, suggesting they may play a role in various biochemical pathways

Result of Action

Similar compounds have been observed to induce apoptosis in certain cell lines . More research is needed to understand the specific effects of this compound.

属性

IUPAC Name |

bicyclo[3.1.0]hexane-1,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-5(10)7-2-1-3-8(7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRFMOJKZTZIAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2(C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397644.png)

![8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397649.png)

![5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2397654.png)